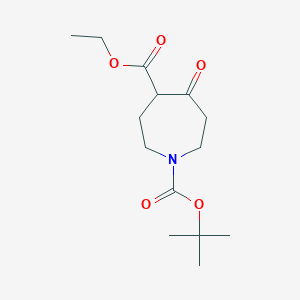

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-5-19-12(17)10-6-8-15(9-7-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOJCPKOOGIRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403277 | |

| Record name | 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141642-82-2 | |

| Record name | 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-Boc-5-oxoazepane-4-carboxylate: Physicochemical Characteristics and Synthetic Insights

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring system, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility provide a unique framework for the design of novel therapeutic agents with enhanced potency and selectivity.[1] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous clinically approved drugs and investigational candidates targeting a range of diseases, including cancer, diabetes, and neurological disorders.[1][2] This guide focuses on a key derivative, Ethyl 1-Boc-5-oxoazepane-4-carboxylate, a versatile building block for the synthesis of more complex azepane-containing molecules. We will provide a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, offering valuable insights for researchers and professionals in drug development.

Molecular Identity and Physicochemical Properties

Ethyl 1-Boc-5-oxoazepane-4-carboxylate is a cyclic β-keto ester featuring a Boc-protected azepane ring. The presence of the ketone and ester functionalities, along with the bulky Boc protecting group, dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | [][4] |

| CAS Number | 141642-82-2 | [] |

| Molecular Formula | C₁₄H₂₃NO₅ | [] |

| Molecular Weight | 285.34 g/mol | [] |

| Boiling Point | 380.8 °C at 760 mmHg (Predicted) | [] |

| Density | 1.127 g/cm³ (Predicted) | [] |

Solubility Profile: Based on its structure, Ethyl 1-Boc-5-oxoazepane-4-carboxylate is expected to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in nonpolar solvents like hexanes is likely to be lower, and it is expected to be poorly soluble in water.

Stability and Storage: As a β-keto ester, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions. The Boc protecting group is labile to strong acids. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere at low temperatures to minimize degradation.

Synthesis and Purification

A prevalent and efficient method for the synthesis of Ethyl 1-Boc-5-oxoazepane-4-carboxylate is the ring expansion of a readily available N-Boc-4-piperidone.[6] This approach offers a direct route to the seven-membered azepane core.

Synthetic Workflow: Ring Expansion

Caption: Synthetic workflow for Ethyl 1-Boc-5-oxoazepane-4-carboxylate via ring expansion.

Detailed Experimental Protocol: Synthesis

To a dried, nitrogen-flushed round-bottomed flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq) and dilute with anhydrous diethyl ether. Cool the solution to -5 °C using an appropriate cooling bath. Slowly add boron trifluoride etherate (1.1 eq) to the stirred solution. Subsequently, add ethyl diazoacetate (1.3 eq) dropwise over 1 hour, ensuring the internal temperature is maintained between -5 °C and 0 °C. Vigorous gas evolution will be observed. After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Slowly quench the reaction at 0 °C by the addition of a 30% aqueous solution of sodium carbonate until the pH is between 7 and 8. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Purification by Recrystallization: A Practical Approach

While the crude product can be purified by column chromatography, recrystallization offers an alternative for obtaining highly pure material. The choice of solvent is critical for successful recrystallization. A solvent pair, such as ethyl acetate/hexanes or diethyl ether/hexanes, is often effective for compounds of this nature.

Step-by-Step Recrystallization Protocol

-

Dissolution: Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate or diethyl ether) at room temperature.

-

Inducing Crystallization: Slowly add a poor solvent (e.g., hexanes) to the stirred solution until a slight turbidity persists.

-

Heating: Gently warm the mixture until the solution becomes clear again.

-

Cooling: Allow the flask to cool slowly to room temperature, undisturbed, to promote the formation of large crystals.

-

Further Cooling: Place the flask in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic and Chromatographic Characterization

A thorough characterization of Ethyl 1-Boc-5-oxoazepane-4-carboxylate is essential to confirm its identity and purity. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The presence of keto-enol tautomerism in β-keto esters can lead to the observation of multiple species in the NMR spectrum, with the equilibrium being influenced by the solvent and temperature.[2][7][8]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester, the Boc group, and the protons of the azepane ring. A published spectrum reports the following: δ 4.25 - 2.03 (m, 11 H), 1.47 - 1.45 (d, J = 7.8 Hz, 9 H), 1.31 - 1.24 (m, 3 H).[9] A more detailed, predicted assignment is provided below:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | q | 2H | -OCH₂CH₃ |

| ~3.8-3.4 | m | 4H | Azepane ring protons adjacent to N |

| ~3.5 | t | 1H | CH at C4 |

| ~2.7-2.4 | m | 4H | Azepane ring protons |

| 1.47 | s | 9H | -C(CH₃)₃ (Boc) |

| ~1.28 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for the carbonyls of the ketone, ester, and carbamate, as well as the carbons of the azepane ring, the ethyl group, and the Boc group.

| Chemical Shift (ppm) | Assignment |

| ~205 | C=O (ketone) |

| ~170 | C=O (ester) |

| ~155 | C=O (Boc) |

| ~80 | -C(CH₃)₃ (Boc) |

| ~61 | -OCH₂CH₃ |

| ~50-40 | Azepane ring carbons |

| ~28 | -C(CH₃)₃ (Boc) |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the three carbonyl groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~1740 | C=O stretch (ester) |

| ~1715 | C=O stretch (ketone) |

| ~1690 | C=O stretch (carbamate - Boc) |

| ~2970 | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the Boc group or parts of the ethyl ester.

| m/z | Assignment |

| 286 | [M+H]⁺ |

| 230 | [M - C₄H₉O + H]⁺ (loss of tert-butoxy) |

| 186 | [M - Boc + H]⁺ |

Chromatographic Analysis

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis and assessing the purity of the product.

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

-

Visualization: The spot can be visualized under UV light (254 nm) if the compound is UV active. Staining with potassium permanganate or p-anisaldehyde can also be used for visualization.

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for purity determination. The analysis of β-keto esters by reversed-phase HPLC can be challenging due to keto-enol tautomerism, which may lead to broad or split peaks.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the carbonyl groups absorb (e.g., 210-220 nm).

Applications in Drug Discovery and Development

Ethyl 1-Boc-5-oxoazepane-4-carboxylate serves as a valuable intermediate in the synthesis of more complex and biologically active azepane derivatives. The azepane scaffold is a key component in a variety of therapeutic agents. For instance, azepane-containing compounds have been investigated as potent inhibitors of protein tyrosine phosphatases PTPN1 and PTPN2, which are implicated in cancer and autoimmune diseases.[1][10] The functional handles on Ethyl 1-Boc-5-oxoazepane-4-carboxylate allow for diverse chemical modifications to explore structure-activity relationships and optimize drug candidates.

Illustrative Reaction Pathway

Caption: Potential synthetic modifications of Ethyl 1-Boc-5-oxoazepane-4-carboxylate for drug discovery.

Conclusion

Ethyl 1-Boc-5-oxoazepane-4-carboxylate is a strategically important building block in the synthesis of novel azepane-based compounds for drug discovery. Its synthesis via ring expansion is well-established, and its physicochemical properties are amenable to further chemical transformations. A thorough understanding of its characterization by spectroscopic and chromatographic methods is crucial for ensuring its quality and for the successful development of new therapeutic agents. This guide provides a foundational understanding of this key intermediate, empowering researchers to leverage its potential in their drug discovery endeavors.

References

- (Reference for general azepane chemistry - if available

- Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Eur J Med Chem. 2024;270:116390. [Link]

- Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors | Request PDF.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Eur J Med Chem. 2019;164:465-494.

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

- EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

- 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxyl

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Macedonian Pharmaceutical Bulletin. 2021;67(1):39-48.

- I An NMR Study of Keto-Enol.

- Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Org. Process Res. Dev. 2010;14(5):1193-1197.

- Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767. PubChem. [Link]

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. 2020;25(22):5474.

- An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Drug Test Anal. 2024;16(8):895-905.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercal

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

- 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812. PubChem. [Link]

- Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770. PubChem. [Link]

- Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867. PubChem. [Link]

- Applications of oxetanes in drug discovery and medicinal chemistry. Future Med Chem. 2018;10(11):1373-1397.

- Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

- ETHYL 1-BOC-5-OXO-HEXAHYDRO-1H-AZEPINE-4-CARBOXYL

Sources

- 1. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | C14H23NO5 | CID 4436570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4 [sigmaaldrich.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS 141642-82-2: Structure, Synthesis, and Applications of a Key Azepane Building Block

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex molecular scaffolds is a cornerstone of innovation. Among these, the azepane ring system has garnered significant interest due to its conformational flexibility, which makes it an attractive component in the design of novel therapeutics. This guide provides a comprehensive technical overview of the chemical entity registered under CAS number 141642-82-2, a key intermediate in the synthesis of functionalized azepane derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its structure, nomenclature, synthesis, and potential applications.

PART 1: Unveiling the Core Identity: Nomenclature and Structure

The compound with CAS number 141642-82-2 is a substituted azepane derivative. A clear understanding of its nomenclature and structure is fundamental for its application in synthesis.

Nomenclature

The systematic and common names for this compound are as follows:

-

IUPAC Name : 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate[2]

-

Common Synonyms :

Chemical Structure

The molecular structure of CAS 141642-82-2 features a seven-membered azepane ring, which is functionalized with three key groups that dictate its reactivity and utility as a synthetic intermediate:

-

N-Boc Protecting Group : The nitrogen atom of the azepane ring is protected with a tert-butoxycarbonyl (Boc) group. This is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

-

Keto Group : The presence of a carbonyl (keto) group at the 5-position of the azepane ring provides a reactive site for a wide range of chemical transformations, such as nucleophilic additions and reductions.

-

Ethyl Ester Group : An ethoxycarbonyl (ethyl ester) group is located at the 4-position. This group can be hydrolyzed to the corresponding carboxylic acid or can participate in various condensation reactions.

Caption: 2D structure of Ethyl 1-Boc-5-oxoazepane-4-carboxylate.

PART 2: Physicochemical Properties and Analytical Data

A summary of the key physicochemical properties and available analytical data for CAS 141642-82-2 is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C14H23NO5 | [1][2] |

| Molecular Weight | 285.34 g/mol | [1][2] |

| Appearance | Light yellow to brown liquid | [1] |

| Boiling Point | 380.8 ± 42.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| ¹H NMR Spectrum | Consistent with structure | [1] |

| Purity (by NMR) | ≥90.0% | [1] |

PART 3: Synthesis Strategies

Hypothetical Synthetic Pathway 1: Ring Expansion of N-Boc-3-piperidone

A common and effective method for the synthesis of seven-membered rings is the ring expansion of six-membered precursors. For the synthesis of a related compound, tert-butyl 4-oxoazepane-1-carboxylate, the ring expansion of tert-butyl piperid-4-one-1-carboxylate using ethyl diazoacetate is a well-documented industrial process.[4][5] By analogy, it is highly probable that CAS 141642-82-2 can be synthesized from N-Boc-3-piperidone .

The proposed mechanism involves the reaction of N-Boc-3-piperidone with ethyl diazoacetate in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The Lewis acid activates the carbonyl group of the piperidone, making it susceptible to nucleophilic attack by the diazo compound. This is followed by a rearrangement and ring expansion to yield the seven-membered azepane ring.

Caption: Proposed ring expansion synthesis of CAS 141642-82-2.

Hypothetical Synthetic Pathway 2: Intramolecular Dieckmann Condensation

Another plausible synthetic route is the intramolecular Dieckmann condensation of a suitably substituted acyclic diester.[6] This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. The starting material for this synthesis would be a linear molecule containing two ester functionalities and a nitrogen atom that would form the azepane ring upon cyclization.

Exemplary Experimental Protocol (Based on Analogy)

The following is a hypothetical, step-by-step protocol for the ring expansion synthesis, adapted from the procedure for a similar compound[4]:

-

Reaction Setup : A multi-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-3-piperidone and an anhydrous ethereal solvent (e.g., diethyl ether).

-

Cooling : The reaction mixture is cooled to a low temperature (typically between -40 °C and -25 °C) using a suitable cooling bath (e.g., dry ice/acetone).

-

Reagent Addition : A solution of ethyl diazoacetate and boron trifluoride etherate in an anhydrous solvent is added dropwise to the cooled reaction mixture while maintaining the low temperature. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring : The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Workup : Once the reaction is complete, it is carefully quenched with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel to afford the desired Ethyl 1-Boc-5-oxoazepane-4-carboxylate.

PART 4: Applications in Research and Drug Development

While specific examples of the direct use of CAS 141642-82-2 in the synthesis of named drug candidates were not found in the initial search, its structural motifs are highly relevant to pharmaceutical research. Azepane-containing compounds are known to exhibit a wide range of biological activities and are present in several approved drugs and clinical candidates.

The bifunctional nature of CAS 141642-82-2, with its ketone and ester groups, makes it a versatile building block. The ketone can be used for introducing substituents via nucleophilic addition or reductive amination, while the ester can be hydrolyzed to a carboxylic acid for amide bond formation or other modifications. The N-Boc group allows for further functionalization of the nitrogen atom after deprotection.

Given the importance of the azepane scaffold, it is plausible that this intermediate is used in the synthesis of novel compounds targeting a variety of biological targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzymes.

PART 5: Safety and Handling

Based on the available Safety Data Sheet (SDS), CAS 141642-82-2 should be handled with care in a laboratory setting.

-

Hazard Identification :

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautionary Measures :

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

-

First Aid :

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

-

In case of skin contact : Wash with plenty of water.

-

If inhaled : Remove person to fresh air and keep comfortable for breathing.

-

If swallowed : Call a poison center or doctor if you feel unwell.

-

Conclusion

CAS 141642-82-2, or Ethyl 1-Boc-5-oxoazepane-4-carboxylate, is a valuable and versatile intermediate in organic synthesis. Its functionalized azepane structure provides a key scaffold for the development of novel molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical identity, likely synthetic routes, and essential safety information. As the demand for novel chemical entities in drug discovery continues to grow, the utility of such well-defined building blocks is paramount.

References

- ChemScene.

- PubChem. This compound. National Center for Biotechnology Information.

- SynArchive. Dieckmann Condensation.

- ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010-10-22).

- ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.

- Google Patents. Synthesis method for N-Boc-3-piperidone.

Sources

Substituted Azepane Scaffolds in Medicinal Chemistry: A Technical Guide

Abstract: The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational flexibility offer unique opportunities to explore chemical space beyond the traditional five- and six-membered rings that dominate drug discovery pipelines.[1][2] This guide provides an in-depth analysis of substituted azepane scaffolds for researchers, scientists, and drug development professionals. We will explore the strategic rationale for their use, delve into key synthetic methodologies, examine the critical role of conformational analysis in dictating biological activity, and present case studies of successful azepane-containing therapeutics. This document aims to serve as a comprehensive resource, blending foundational principles with field-proven insights to empower the rational design of next-generation therapeutics.

The Azepane Scaffold: A Framework for Novelty and Function

The Strategic Value of a Seven-Membered Ring

The azepane ring system provides a distinct structural framework that sets it apart from more common piperidine and pyrrolidine motifs.[2] Its larger, more flexible nature allows for a broader array of substituent orientations in three-dimensional space. This property is invaluable for medicinal chemists aiming to optimize interactions with complex biological targets, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][3] The inclusion of the azepane scaffold can introduce structural novelty, which is crucial for developing new intellectual property.[4] Furthermore, azepane derivatives are found in numerous natural products and FDA-approved drugs, validating their significance and therapeutic potential across a wide range of diseases, including CNS disorders, cancer, and infectious diseases.[4][5][6]

Conformational Complexity: A Double-Edged Sword

Unlike the relatively rigid chair conformation of a cyclohexane or piperidine, the seven-membered azepane ring exists as a dynamic equilibrium of several low-energy conformations, primarily twist-chair and chair forms. This conformational diversity is a critical determinant of a molecule's biological activity.[3][7] While this flexibility can be advantageous, allowing the molecule to adapt to a binding site, it can also be a liability, leading to a significant entropic penalty upon binding.

A key strategy in modern drug design is to control this flexibility by introducing substituents that bias the conformational equilibrium towards a single, bioactive conformation.[3][7][8] Techniques such as strategic fluorination have been shown to effectively reduce conformational disorder, locking the ring into a preferred shape and providing a more rigid and pre-organized ligand for receptor binding.[7][8] Understanding and manipulating the conformational preferences of the azepane scaffold is therefore a cornerstone of its successful application in medicinal chemistry.

Synthetic Pathways to Substituted Azepanes

The synthesis of functionalized azepanes presents unique challenges due to the entropic barriers associated with forming seven-membered rings. However, several robust and versatile methods have been developed.

Key Synthetic Strategies

Two of the most powerful and widely adopted strategies for constructing the azepane core are the Beckmann rearrangement and Ring-Closing Metathesis (RCM).

-

Beckmann Rearrangement: This classic reaction provides an efficient route to azepan-2-ones (lactams) via the acid-catalyzed rearrangement of a cyclohexanone oxime.[9][10] The resulting lactam is a versatile intermediate that can be readily reduced to the corresponding azepane or further functionalized. This method is particularly valuable for large-scale industrial syntheses, such as the production of ε-caprolactam, the monomer for Nylon-6.[1][9][10] The reaction proceeds stereospecifically, with the group anti-periplanar to the oxime's leaving group migrating to the nitrogen atom.[10]

-

Ring-Closing Metathesis (RCM): RCM has revolutionized the synthesis of cyclic compounds, including azepanes.[11] This reaction utilizes ruthenium or molybdenum catalysts to form a carbon-carbon double bond from a linear diene precursor, effectively "zipping up" the ring.[11][12] RCM is highly valued for its exceptional functional group tolerance and its ability to form a wide variety of ring sizes, making it a go-to method for complex target synthesis in a research setting.[11][13]

-

Other Methods: More recent innovations include photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered aromatic ring into a seven-membered azepine system in two steps, offering streamlined access to polysubstituted scaffolds.[2][14]

The logical flow for these two primary synthetic strategies can be visualized as follows:

Caption: Key Synthetic Routes to the Azepane Core.

Example Protocol: Beckmann Rearrangement of Cyclohexanone Oxime

This protocol describes the foundational synthesis of ε-caprolactam, the precursor to the parent azepane ring.

Objective: To synthesize ε-caprolactam from cyclohexanone oxime via acid-catalyzed Beckmann rearrangement.

Materials:

-

Cyclohexanone oxime

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ammonium hydroxide (NH₄OH) solution

-

Organic solvent for extraction (e.g., Chloroform)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Oxime Addition: Slowly and portion-wise, add cyclohexanone oxime to the chilled, stirring acid. The temperature must be carefully controlled to prevent unwanted side reactions.

-

Heating: After the addition is complete, remove the ice bath and gently heat the reaction mixture (e.g., to 100-120°C) for a specified time (typically 15-30 minutes) to drive the rearrangement.[10]

-

Quenching: Cool the reaction mixture back to room temperature and then carefully pour it over crushed ice. This neutralizes the strong acid in a controlled manner.

-

Neutralization: Slowly add a concentrated ammonium hydroxide solution to the mixture until it is neutralized (pH ~7). This step precipitates the crude ε-caprolactam.

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent like chloroform to isolate the product.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ε-caprolactam.

-

Purification: The crude product can be further purified by recrystallization or distillation.

Causality: The use of a strong protic acid (like H₂SO₄) is critical. It protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[15] The subsequent migration of the alkyl group anti to the leaving group is the key rearrangement step, driven by the formation of a stable nitrilium ion intermediate, which is then attacked by water to form the final lactam product after tautomerization.[15]

Case Studies: Azepane Scaffolds in Approved Drugs

The therapeutic success of the azepane scaffold is best illustrated by its incorporation into several marketed drugs.

Benazepril: An ACE Inhibitor for Hypertension

Benazepril (Lotensin®) is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[16][17] It is a prodrug that, upon hydrolysis in the body, is converted to its active metabolite, benazeprilat.[17][18]

-

Mechanism of Action: Benazeprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[18] By blocking this conversion, it leads to vasodilation (relaxation of blood vessels) and a reduction in blood pressure.[18]

-

Role of the Azepane Scaffold: The bicyclic structure of benazepril, which contains a fused azepane ring, is crucial for its activity. The azepane portion of the molecule helps to correctly orient the side chains that interact with the active site of the ACE enzyme. The synthesis of this core often involves an intramolecular cyclization to form the seven-membered lactam.[19]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]

- 17. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: A Key Intermediate in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a pivotal intermediate in the synthesis of advanced heterocyclic scaffolds for drug discovery and development. We will delve into its chemical properties, outlining a robust synthetic methodology for its preparation via Dieckmann condensation. Furthermore, this guide will explore its reactivity and strategic application in the synthesis of pharmacologically relevant compounds, supported by detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the utility of this versatile building block.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows for optimal binding to a variety of biological targets. The strategic functionalization of the azepane ring is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a highly valuable, bifunctionalized intermediate, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Molecular Properties and Characterization

The fundamental molecular and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic workflows.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃NO₅ | [1] |

| Molecular Weight | 285.34 g/mol | [1] |

| CAS Number | 141642-82-2 | [1] |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | [1] |

| Appearance | Light yellow to brown liquid (predicted) | |

| Storage Temperature | 2-8°C |

Spectroscopic Characterization (Predicted):

While experimentally obtained spectra are the gold standard, the structural features of this compound allow for the prediction of key spectroscopic signals, which are invaluable for reaction monitoring and quality control.

-

¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the ethyl group of the ester (a triplet around 1.2 ppm and a quartet around 4.1 ppm), and multiple multiplets corresponding to the protons of the azepane ring.

-

¹³C NMR: The carbon spectrum would display distinct resonances for the carbonyls of the ketone and the two ester groups (in the range of 170-210 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the azepane ring.

-

IR Spectroscopy: Key vibrational bands would be observed for the C=O stretching of the ketone (around 1715 cm⁻¹) and the esters (around 1735 cm⁻¹), as well as C-N and C-O stretching vibrations.

-

Mass Spectrometry: The exact mass would be a primary identifier, with predictable fragmentation patterns corresponding to the loss of the tert-butyl group, the ethoxy group, and other fragments.

Synthesis of this compound

The most logical and widely employed method for the synthesis of cyclic β-keto esters such as the title compound is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[2][3][4][5][6]

3.1. The Dieckmann Condensation: Mechanism and Rationale

The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[3][4][5] The driving force for this reaction is the formation of a stable enolate of the resulting β-keto ester. For the synthesis of a seven-membered ring, a 1,8-diester would be the required starting material. The choice of a strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide is critical to promote the formation of the enolate without causing saponification of the ester groups.

The general mechanism proceeds as follows:

-

Deprotonation at the α-carbon of one ester group to form an enolate.

-

Intramolecular nucleophilic attack of the enolate on the carbonyl carbon of the other ester group.

-

Elimination of the alkoxy leaving group to form the cyclic β-keto ester.

-

Deprotonation of the acidic α-proton of the β-keto ester by the alkoxide base, which drives the equilibrium towards the product.

-

Protonation of the enolate during acidic workup to yield the final product.

Caption: A logical workflow for the Dieckmann Condensation.

3.2. Proposed Experimental Protocol for Synthesis

The following is a proposed, generalized protocol for the synthesis of this compound based on the principles of the Dieckmann condensation.

-

Preparation of the Starting Diester: The precursor, a suitably N-Boc protected amino-1,8-diester, is prepared through standard organic synthesis methods.

-

Cyclization Reaction:

-

To a solution of the starting diester in an anhydrous solvent (e.g., toluene or THF), a strong base such as sodium ethoxide or potassium tert-butoxide is added portion-wise at room temperature under an inert atmosphere.

-

The reaction mixture is then heated to reflux for several hours to drive the cyclization to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

After cooling to room temperature, the reaction is quenched by the addition of a dilute acid (e.g., 1M HCl) until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

-

Applications in Drug Development: A Versatile Intermediate

This compound is a valuable building block for the synthesis of more complex heterocyclic systems with potential therapeutic applications. Its bifunctional nature (a ketone and two different ester groups) allows for selective chemical manipulations.

4.1. Synthesis of Pyrimido[4,5-d]azepine Derivatives as 5-HT2C Agonists

A notable application of this intermediate is in the synthesis of pyrimido[4,5-d]azepine derivatives, which have shown potential as 5-HT2C receptor agonists for the treatment of various central nervous system disorders.[7][8]

Caption: Synthetic route to a pyrimido[4,5-d]azepine derivative.

4.2. Experimental Protocol for the Synthesis of a Pyrimido[4,5-d]azepine Derivative

The following protocol is adapted from patent literature describing the synthesis of a 5-HT2C agonist.[7]

-

Reaction Setup: To a solution of sodium methoxide (3.8 M in methanol, 3.5 mL, 13.2 mmol) in methanol (15.0 mL) at 0°C, add this compound (1.32 g, 4.6 mmol) and 2-phenyl-acetamidine (750 mg, 4.4 mmol).

-

Reaction Execution: The reaction mixture is stirred and allowed to warm from 0°C to room temperature overnight.

-

Workup and Isolation: The reaction is quenched by the addition of water and then partitioned with ethyl acetate. The organic and aqueous phases are separated. The organic phase is washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.

4.3. Precursor for Other Azepane Derivatives

The title compound can also serve as a precursor to other valuable azepane intermediates. For instance, selective hydrolysis of the ethyl ester under basic conditions, followed by decarboxylation, can yield tert-butyl 4-oxoazepane-1-carboxylate, another important building block in pharmaceutical synthesis.[9][10]

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dictated by its three key functional groups: the ketone, the tert-butyl ester, and the ethyl ester.

-

The Ketone: The ketone at the 5-position can undergo a wide range of standard carbonyl reactions, including reduction to an alcohol, reductive amination to introduce an amine, and reactions with Grignard or organolithium reagents to form tertiary alcohols.

-

The β-Keto Ester Moiety: The presence of the ester at the 4-position makes the protons on the adjacent carbon (C4) acidic, allowing for enolate formation and subsequent alkylation or acylation reactions to introduce further diversity at this position.

-

Differential Ester Reactivity: The tert-butyl ester is generally more sterically hindered and less reactive towards nucleophilic attack than the ethyl ester. This differential reactivity can be exploited for selective transformations. For example, the ethyl ester can be selectively hydrolyzed under mild basic conditions, leaving the tert-butyl ester intact. The tert-butyl (Boc) group on the nitrogen is a common protecting group that can be removed under acidic conditions to liberate the secondary amine for further functionalization.

Conclusion

This compound is a strategically important and versatile intermediate in modern medicinal chemistry. Its synthesis via the robust Dieckmann condensation provides a reliable route to this valuable scaffold. The presence of multiple, differentially reactive functional groups allows for a wide range of subsequent chemical transformations, making it an ideal starting point for the construction of complex, biologically active molecules, particularly those containing the privileged azepane core. The examples provided herein demonstrate its practical utility in the synthesis of potential therapeutics and highlight its significance for researchers and professionals in the field of drug discovery.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Google Patents. (n.d.). Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists.

- Google Patents. (n.d.). Heterocyclic modulators of lipid synthesis.

- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.

- Chemistry LibreTexts. (2025, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization.

- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.

- Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization.

- Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization.

- Ambeed.com. (n.d.). Cyclopropanecarboximidamide hydrochloride.

- Parchem. (n.d.). tert-Butyl 4-oxoazepane-1-carboxylate (Cas 188975-88-4).

Sources

- 1. This compound | C14H23NO5 | CID 4436570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. AU2008231543A1 - Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists - Google Patents [patents.google.com]

- 8. 57297-29-7 | Cyclopropanecarboximidamide hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 9. WO2012122391A1 - Heterocyclic modulators of lipid synthesis - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for characterizing the solubility profile of the synthetic intermediate, 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. We will explore its predicted physicochemical properties and outline a multi-faceted experimental strategy encompassing thermodynamic and kinetic solubility assessments. Detailed, field-proven protocols for solid-state characterization, shake-flask equilibrium solubility, and high-throughput kinetic screening are presented. The causality behind experimental choices, such as solvent selection and analytical methodology, is explained to provide a robust, self-validating system for researchers, scientists, and drug development professionals. The objective is to establish a foundational understanding of the compound's behavior in various aqueous and organic media, thereby informing downstream formulation and development strategies.

Introduction and Physicochemical Characterization

This compound is a complex heterocyclic molecule featuring a seven-membered azepane ring.[1] Its structure incorporates both lipophilic (tert-butyl group, hydrocarbon backbone) and polar (ketone and two ester functionalities) moieties. Understanding the interplay of these features is paramount to predicting and interpreting its solubility.

A molecule's solubility is a cornerstone of its pharmaceutical viability, influencing everything from in vitro assay reliability to in vivo absorption.[2] For a compound like this, likely an intermediate in a larger synthetic pathway, establishing a clear solubility profile early can prevent costly late-stage failures.[2]

Predicted Physicochemical Properties:

A preliminary in silico assessment provides a theoretical baseline for its expected behavior.

| Property | Predicted Value | Source | Implication on Solubility |

| Molecular Weight | 285.34 g/mol | PubChem[1] | Moderate size, typical for drug-like molecules. |

| XLogP3 | 1.4 | PubChem[1] | Suggests a balance between lipophilicity and hydrophilicity, but likely favoring organic solvents over aqueous media. |

| Hydrogen Bond Donors | 0 | PubChem | The absence of donors limits its ability to form strong hydrogen bonds with protic solvents like water. |

| Hydrogen Bond Acceptors | 5 | PubChem | The presence of five acceptors (carbonyl oxygens) provides sites for interaction with protic solvents. |

| Topological Polar Surface Area (TPSA) | 72.9 Ų | PubChem[1] | This value is in a range often associated with good cell permeability but may suggest borderline aqueous solubility. |

Based on this profile, we hypothesize that the compound will exhibit limited solubility in neutral aqueous buffers and greater solubility in organic solvents. The lack of ionizable functional groups suggests its solubility will be largely independent of pH within the typical physiological range.

The Imperative of Solid-State Characterization

Key orthogonal techniques for this characterization include X-Ray Powder Diffraction (XRPD) for identifying the crystal lattice structure and Differential Scanning Calorimetry (DSC) for assessing thermal properties like melting point and phase transitions.[7][8][9][10]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[11] It is the gold standard for solubility measurement and is critical for late-stage discovery and development.[11] The shake-flask method, though low-throughput, remains the most reliable technique.[12][13]

Causality of Solvent Selection

The choice of media is designed to probe the compound's behavior under a range of pharmaceutically relevant conditions:

-

Phosphate Buffered Saline (PBS), pH 7.4: Simulates physiological pH and is the primary benchmark for aqueous solubility.

-

pH Buffers (e.g., pH 4.5, 6.5): Assess any potential pH-dependent solubility, even if not predicted by the structure.

-

Biorelevant Media (FaSSIF & FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids contain bile salts and lecithin, mimicking conditions in the human small intestine.[14][15] These are crucial for predicting food effects on the absorption of poorly soluble drugs.[16][17]

-

Organic Solvents (e.g., Ethanol, Acetonitrile, Dichloromethane): Provide data for potential formulation approaches (e.g., co-solvents) and purification/synthesis processes.

Experimental Protocol: Shake-Flask Method

This protocol is adapted from established industry standards.[12]

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg, ensuring undissolved solid remains visible) to a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each pre-heated test solvent to the respective vials.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (a minimum of 24-48 hours is standard).[2][11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.[16]

-

Dilution: Dilute the clear filtrate with an appropriate mobile phase to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the diluted filtrate using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[18][19][20]

Hypothetical Data Summary: Thermodynamic Solubility

The following table presents plausible results based on the compound's predicted physicochemical properties.

| Solvent System | Temperature | Predicted Solubility (µg/mL) | Classification |

| PBS, pH 7.4 | 25 °C | 8 | Poorly Soluble |

| Acetate Buffer, pH 4.5 | 25 °C | 9 | Poorly Soluble |

| FaSSIF, pH 6.5 | 37 °C | 25 | Sparingly Soluble |

| FeSSIF, pH 5.0 | 37 °C | 60 | Sparingly Soluble |

| Ethanol | 25 °C | 15,000 | Soluble |

| Dichloromethane | 25 °C | > 100,000 | Freely Soluble |

Kinetic Solubility Determination

In early drug discovery, speed and material conservation are critical. Kinetic solubility assays are high-throughput methods used to quickly rank compounds.[2][21] These assays measure the concentration at which a compound precipitates from a supersaturated solution, typically created by adding a DMSO stock solution to an aqueous buffer.[21] The result is an "apparent" solubility, which can often be higher than the true thermodynamic solubility but is invaluable for flagging potential issues early.[12]

Rationale for High-Throughput Screening

Kinetic solubility is essential for validating results from in vitro biological screens, which almost always use DMSO as a co-solvent. A compound that precipitates in the assay buffer can lead to false negatives or unreliable data.[21] Nephelometry, which measures light scattering from precipitated particles, is a common and rapid detection method.[22]

Experimental Protocol: High-Throughput Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Plate Preparation: In a 96- or 384-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Serial Dilution: Use a liquid handling robot to perform a serial dilution of the DMSO stock solution directly into the buffer-filled wells. This creates a concentration gradient with a fixed final DMSO concentration (typically 1-2%).

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.[21]

-

Detection: Place the microplate in a laser nephelometer and measure the forward scattered light in each well.[22]

-

Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.

Hypothetical Data: Kinetic Solubility

| Assay Buffer | Final DMSO (%) | Kinetic Solubility (µM) |

| PBS, pH 7.4 | 1% | 45 |

The kinetic solubility (45 µM ≈ 12.8 µg/mL) is expectedly higher than the thermodynamic value (8 µg/mL), reflecting the supersaturated state from which precipitation occurs.

Conclusion and Strategic Implications

The comprehensive solubility profile of this compound, built upon a foundation of solid-state characterization and both thermodynamic and kinetic measurements, provides critical insights for its future development.

-

Poor Aqueous Solubility: The low solubility in physiological buffers (PBS, FaSSIF) confirms that if this compound were to be developed as an oral drug, it would likely face significant bioavailability challenges.

-

Biorelevant Media Insights: The modest increase in solubility in FaSSIF and FeSSIF suggests that bile salts may offer some solubilization, potentially indicating a positive food effect, though the overall solubility remains low.[16]

-

Formulation Pathway: The high solubility in organic solvents like ethanol points towards enabling formulation strategies. Approaches such as co-solvent systems, lipid-based formulations, or amorphous solid dispersions could be necessary to improve its dissolution and absorption characteristics.[23]

This guide outlines a systematic, self-validating methodology for solubility characterization. By understanding the causality behind each experimental step and integrating data from orthogonal techniques, researchers can confidently assess the developability of this and other similar compounds, making informed decisions that save time and resources in the drug development pipeline.

References

- ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency.

- Solid-State Characterization. CD Formulation.

- A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. Dissolution Technologies.

- ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics.

- Effects of polymorphism and solid-state solvation on solubility and dissolution rate. ACS Publications.

- ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy.

- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. ICH.

- High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed.

- Solid State Characterization: Techniques, Standards, and Verified Data—An Integrated Lens for CMC Development. Crystal Pharmatech.

- ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ICH.

- Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism. Lab dissolving.

- A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH.

- Solid State Characterization. Solid State Pharma Inc.

- Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. National Institutes of Health (NIH).

- Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. MDPI.

- HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. Oxford Academic.

- Crystal Polymorphism in Chemical Process Development. Annual Reviews.

- Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com.

- Solid state analysis - Analytical techniques. Holodiag.

- FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original). Interchim.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media (FaSSIF and FaSSIF-V2). Dissolution Technologies.

- FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com.

- Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org.

- Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg (PCBIS).

- This compound. PubChem.

- Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research.

- High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Aura Particulate Systems.

- HPLC UV Method Development. NorthEast BioLab.

- Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect.

- Crystallization of polymorphs: The effect of solvent. ResearchGate.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

Sources

- 1. This compound | C14H23NO5 | CID 4436570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]

- 5. jocpr.com [jocpr.com]

- 6. annualreviews.org [annualreviews.org]

- 7. Solid-State Characterization - CD Formulation [formulationbio.com]

- 8. Solid state characterization techniques | Malvern Panalytical [malvernpanalytical.com]

- 9. crystalpharmatech.com [crystalpharmatech.com]

- 10. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. biorelevant.com [biorelevant.com]

- 15. interchim.fr [interchim.fr]

- 16. biorelevant.com [biorelevant.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes [mdpi.com]

- 20. ijsrtjournal.com [ijsrtjournal.com]

- 21. enamine.net [enamine.net]

- 22. bmglabtech.com [bmglabtech.com]

- 23. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Signature of Ethyl 1-Boc-5-oxoazepane-4-carboxylate: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 1-Boc-5-oxoazepane-4-carboxylate, a key building block in contemporary drug discovery and organic synthesis. Authored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a predictive blueprint for the characterization of this important molecule.

Introduction

Ethyl 1-Boc-5-oxoazepane-4-carboxylate incorporates several key functional groups: a carbamate (Boc-protecting group), a ketone, and an ester, all within a seven-membered azepane ring. This unique combination makes it a valuable scaffold in medicinal chemistry. Understanding its spectroscopic signature is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide provides a detailed, predictive analysis of its spectral characteristics, grounded in the fundamental principles of spectroscopy and data from analogous structures.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in Ethyl 1-Boc-5-oxoazepane-4-carboxylate.

Caption: Molecular structure of Ethyl 1-Boc-5-oxoazepane-4-carboxylate with atom numbering.

I. Predicted ¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons.[1] The predicted ¹H NMR spectrum of Ethyl 1-Boc-5-oxoazepane-4-carboxylate in CDCl₃ would exhibit distinct signals corresponding to the protons of the azepane ring, the ethyl ester, and the Boc-protecting group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.20 | Quartet (q) | 2H | -OCH₂ CH₃ | Protons on the methylene group of the ethyl ester, split by the adjacent methyl group. |

| ~3.6-3.8 | Multiplet (m) | 2H | H-2 | Methylene protons adjacent to the nitrogen atom are expected to be deshielded. |

| ~3.4-3.6 | Multiplet (m) | 2H | H-7 | Methylene protons adjacent to the nitrogen atom are expected to be deshielded. |

| ~3.5 | Triplet (t) | 1H | H-4 | The methine proton at the α-position to the ester carbonyl. |

| ~2.6-2.8 | Multiplet (m) | 2H | H-6 | Methylene protons adjacent to the ketone carbonyl group. |

| ~2.2-2.4 | Multiplet (m) | 2H | H-3 | Methylene protons on the azepane ring. |

| 1.45 | Singlet (s) | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector. |

| ~1.28 | Triplet (t) | 3H | -OCH₂CH₃ | Protons on the methyl group of the ethyl ester, split by the adjacent methylene group. |

II. Predicted ¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 100 MHz (or corresponding frequency for the ¹H NMR spectrometer) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum at room temperature.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~208 | C =O (ketone) | The ketone carbonyl carbon is significantly deshielded. |

| ~169 | C =O (ester) | The ester carbonyl carbon is also deshielded, but typically less so than a ketone. |

| ~155 | C =O (carbamate) | The carbamate carbonyl carbon appears in a characteristic downfield region.[2] |

| ~80 | -C (CH₃)₃ | The quaternary carbon of the Boc group. |

| ~61 | -OCH₂ CH₃ | The methylene carbon of the ethyl ester. |

| ~50 | C-4 | The methine carbon alpha to the ester carbonyl. |

| ~45-50 | C-2, C-7 | Carbons adjacent to the nitrogen atom. |

| ~40 | C-6 | Carbon adjacent to the ketone carbonyl. |

| ~28 | -C(CH₃ )₃ | The methyl carbons of the Boc group. |

| ~25 | C-3 | Aliphatic carbon on the azepane ring. |

| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

III. Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data (thin film):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2980-2850 | Medium-Strong | C-H stretch | Aliphatic C-H stretching vibrations. |

| ~1745 | Strong | C=O stretch (ester) | The ester carbonyl group typically shows a strong absorption in this region. |

| ~1715 | Strong | C=O stretch (ketone) | The ketone carbonyl stretch is expected at a slightly lower frequency than the ester. |

| ~1690 | Strong | C=O stretch (carbamate) | The carbamate carbonyl stretch is also a prominent feature. |

| ~1250, ~1160 | Strong | C-O stretch | C-O stretching vibrations from the ester and carbamate groups. |

IV. Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Predicted MS (ESI+) Fragmentation Pattern:

The mass spectra of β-keto esters are often characterized by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[3][4][5]

Caption: Predicted key fragmentation pathways for Ethyl 1-Boc-5-oxoazepane-4-carboxylate in ESI+ mode.

Predicted Key Fragments:

| m/z | Proposed Fragment | Rationale |

| 286 | [M+H]⁺ | The protonated molecular ion. |

| 230 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 184 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational blueprint for the analytical characterization of Ethyl 1-Boc-5-oxoazepane-4-carboxylate. The anticipated ¹H and ¹³C NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns are based on established principles and data from structurally related compounds. This in-depth analysis serves as a valuable resource for scientists engaged in the synthesis and application of this versatile chemical building block, enabling confident structural verification and purity assessment.

References

- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- Pomerantz, I. H., & Ross, R. T. (1970). The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the Association of Official Analytical Chemists, 53(5), 1046–1052.

- Olah, G. A., Heiner, T., Rasul, G., & Prakash, G. K. S. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 63(23), 8094–8099.

- Bini, M., Lazzari, S., Mazzini, V., & Pellegrini, G. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(40), 15695–15704.

- Karunaratne, A. D., et al. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy.

- Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1694–1697.

- Vargas, J. M., & Burtoloso, A. C. B. (2019). A Novel and Advantageous Protocol for Accessing Carbamates through the Three-Component Coupling Reaction of CO2, Amines, and Alkyl Halides. European Journal of Organic Chemistry, 2019(31), 5263–5269.

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707–2711.

- Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1694-1697.

- Singh, P. P., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123.

- iChemical. (n.d.). Ethyl N-Boc-piperidine-4-carboxylate, CAS No. 142851-03-4.

- PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate.

- AdooQ BioScience. (n.d.). Ethyl 1-Boc-5-oxoazepane-4-carboxylate.

Sources

A Technical Guide to the Biological Significance of 5-Oxoazepane Derivatives: Scaffolds for a New Generation of Therapeutics

The Azepane Core: A Privileged Scaffold in Drug Discovery

The seven-membered azepane ring system is a recurring motif in a multitude of biologically active compounds.[1] Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of substituents, enabling high-affinity interactions with a wide range of biological targets.[2] The introduction of a carbonyl group at the 5-position, creating the 5-oxoazepane core, imparts distinct electronic and steric properties that have been exploited to develop potent and selective modulators of various physiological processes. This guide will illuminate the therapeutic promise of this versatile scaffold.

Synthetic Pathways to 5-Oxoazepane Derivatives: A Chemist's Perspective

The synthesis of 5-oxoazepane derivatives is a critical aspect of their development as therapeutic agents. A common and effective method involves the cycloaddition reaction of Schiff bases with cyclic anhydrides.[3][4] This approach offers a convergent and modular route to a diverse library of 5-oxoazepane analogs.

Experimental Protocol: Synthesis of a 1,3-Oxazepine-4,7-dione Derivative

This protocol outlines a general procedure for the synthesis of a 5-oxoazepane derivative via the reaction of a Schiff base with phthalic anhydride.[3]

Materials:

-

Substituted aromatic aldehyde

-

Substituted aromatic amine

-

Phthalic anhydride

-

Dry benzene

-

Ethanol

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve the substituted aromatic aldehyde (1 mmol) and the substituted aromatic amine (1 mmol) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature. The Schiff base product will often precipitate and can be collected by filtration.

-

-

Cycloaddition Reaction:

-

In a separate round-bottom flask equipped with a reflux condenser, dissolve the synthesized Schiff base (1 mmol) and phthalic anhydride (1 mmol) in dry benzene (20 mL).[3]

-

Reflux the mixture in a water bath at 85°C for 7-9 hours.[3]

-

Monitor the progress of the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting solid product is collected by filtration and recrystallized from a suitable solvent, such as ethanol, to yield the purified 1,3-oxazepine-4,7-dione derivative.[3]

-

Causality in Experimental Design: The choice of dry benzene as a solvent is crucial to prevent the hydrolysis of the anhydride and the intermediate amic acid. The reflux conditions provide the necessary thermal energy to overcome the activation barrier for the cycloaddition reaction.

Anticancer Activity: Targeting the Hallmarks of Malignancy

5-Oxoazepane derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. Oxazolo[5,4-d]pyrimidine derivatives, which can be considered related structures, have been shown to activate the caspase cascade, a family of proteases that execute the apoptotic program.[6] Furthermore, some oxazepine derivatives have been observed to arrest the cell cycle, preventing cancer cells from proliferating.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of 5-oxoazepane and related derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | CaCo-2 (Colon) | 39.6 | [3] |

| 21k (TNIK Inhibitor) | HCT116 (Colon) | 0.026 | [7] |

| PI3Kα Inhibitor (Compound 25) | Various | 0.016 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[3]

Materials:

-

Human cancer cell line (e.g., CaCo-2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

5-Oxoazepane derivative test compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding:

-